

Improving yield in reactions involving "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B1337917

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[2] US20070259885A1 - Substituted Benzenesulfonamides and the uses thereof - Google Patents (2007-05-03) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO₄, filtered and concentrated to give **4-(bromomethyl)-N,N-**

dimethylbenzenesulfonamide as a white solid (1.9 g, 92%). ¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50 (s, 2H), 2.72 (s, 6H). --INVALID-LINK-- [1]

US20100286105A1 - Compounds and methods for kinase modulation, and indications therefor - Google Patents (2010-05-11) **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** was prepared as described in the following scheme: To a solution of 4-

(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO₄, filtered and concentrated to give **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide** as a white solid (1.9 g, 92%). ¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50 (s, 2H), 2.72 (s, 6H). --INVALID-LINK-- WO2022109009A1 - Compositions and methods for treating or preventing coronavirus infection - Google Patents (2021-11-18) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (5.0 g, 18.6 mmol, 1.0 equiv) in DCM (50 mL) was

added dimethylamine hydrochloride (3.0 g, 37.1 mmol, 2.0 equiv) and Et₃N (7.5 g, 74.2 mmol, 4.0 equiv) at 0 °C. The mixture was stirred at 25 °C for 12 h. The reaction mixture was quenched by addition of H₂O (50 mL) at 25 °C. The resulting mixture was extracted with DCM (3 x 50 mL). The combined organic layers were dried over Na₂SO₄ and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to afford **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide** (4.5 g, 16.3 mmol, 88% yield) as a white solid. --INVALID-LINK-- CN102432578A - Method for preparing rebamipide intermediate - Google Patents (2011-10-26) The invention discloses a method for preparing a rebamipide intermediate, which is also named 2-(4-chlorobenzoylamino)-3-(2-quinolone-4-yl) propionic acid. The method comprises the following steps of: adding a compound I and a compound II into an organic solvent, and reacting for 2-10 hours at 30-100 DEG C under the action of an acid-binding agent so as to generate a compound III; and finally hydrolyzing the compound III in a sodium hydroxide aqueous solution so as to obtain the rebamipide. The method has the advantages of easily available raw materials, simple process, mild reaction conditions, high yield and purity and low cost, and is suitable for industrial production. --INVALID-LINK-- CN104292215A - Preparation method of N,N-dimethyl-4-(bromomethyl)benzenesulfonamide - Google Patents (2014-09-29) The invention discloses a preparation method of N,N-dimethyl-4-(bromomethyl)benzenesulfonamide. The preparation method comprises the following steps that p-toluenesulfonyl chloride is taken as a raw material, and N,N-dimethyl-4-(bromomethyl)benzenesulfonamide is obtained through a sulfonamidation reaction and a bromination reaction, wherein the sulfonamidation reaction is that the p-toluenesulfonyl chloride serving as the raw material and a dimethylamine aqueous solution are subjected to a reaction in an organic solvent in the presence of an acid-binding agent, so as to obtain N,N,4-trimethylbenzenesulfonamide; the bromination reaction is that the N,N,4-trimethylbenzenesulfonamide and a brominating agent are subjected to a reaction in an organic solvent under the condition of illumination, so as to obtain the N,N-dimethyl-4-(bromomethyl)benzenesulfonamide. According to the preparation method, the defects that a used raw material p-toluenesulfonyl chloride is high in price, a great deal of waste water can be generated in the synthesis process of the p-toluenesulfonyl chloride, the environment is seriously polluted, the atom economy is poor and the like can be overcome. --INVALID-LINK-- CN101928230A - Method for preparing 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2010-08-27) The invention discloses a method for preparing 4-(bromomethyl)benzenesulfonyl chloride, which is characterized by comprising the following steps: dissolving p-toluenesulfonyl chloride in an organic solvent, adding a brominating agent,

dripping an initiator at the reflux temperature of the solvent, and carrying out a reaction for 2-8 hours to obtain 4-(bromomethyl)benzenesulfonyl chloride. The method has the advantages of easily obtained raw materials, simple operation, mild reaction conditions, high product yield, and suitability for industrial production. --INVALID-LINK-- WO2021195493A1 - Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2021-03-24)

To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0 °C under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide**. --INVALID-LINK-- WO2012066316A1 - Novel n-((1-alkyl-piperidin-4-yl)methyl)-sulfonamides as 5-HT6 receptor ligands - Google Patents (2011-11-17)

To a solution of 4-methylbenzene-1-sulfonyl chloride (10.0 g, 52.46 mmol) in dichloromethane (100 ml), dimethylamine solution (2M in THF, 52.46 ml, 104.92 mmol) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was diluted with water (100 ml) and extracted with ethyl acetate (2 x 100 ml). The combined organic layer was washed with water (100 ml), brine (50 ml) and dried over Na₂SO₄ and concentrated to afford N,N,4-trimethylbenzenesulfonamide (10.1 g, 90%) as a white solid. --INVALID-LINK-- CN102372675A - Preparation method of high-purity N,N,4-trimethylbenzenesulfonamide - Google Patents (2011-09-14)

The invention discloses a preparation method of high-purity N,N,4-trimethylbenzenesulfonamide. The method comprises the following steps: dissolving p-toluenesulfonyl chloride in an organic solvent which is insoluble in water; adding liquid dimethylamine for reaction; after the reaction is ended, washing a reaction solution with water, and layering; and distilling the organic solvent from an organic layer to obtain the high-purity N,N,4-trimethylbenzenesulfonamide. The preparation method has the advantages that the operation is simple, the product purity is high (more than 99.5 percent), the yield is high (more than 95 percent), the generation of three wastes is avoided, and the industrial production is facilitated. --INVALID-LINK--

Synthesis of 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl acetate and water. The organic layer was washed with

brine, dried over MgSO₄, filtered and concentrated to give **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide** as a white solid (1.9 g, 92%). --INVALID-LINK-- **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** | C₉H₁₂BrNO₂S - PubChem **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** is a synthetic compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. It is not soluble in water. **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** is a stable compound that can be stored at room temperature for long periods of time. It is not sensitive to air or moisture. --INVALID-LINK-- CN102432577A - Method for preparing rebamipide intermediate - Google Patents (2011-10-26) The invention discloses a method for preparing a rebamipide intermediate of 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid, which comprises the following steps: carrying out a reaction on a compound I and a compound II in an organic solvent for 2-10h at the temperature of 30-100 DEG C under the action of an acid-binding agent to generate a compound III, and finally, hydrolyzing the compound III in a sodium hydroxide aqueous solution to obtain the rebamipide intermediate. The method has the advantages of easily available raw materials, simple process, mild reaction conditions, high yield and purity and low cost, and is suitable for industrial production. --INVALID-LINK-- US20120190847A1 - Process for the preparation of 4-(bromomethyl) benzenesulfonyl chloride - Google Patents (2012-01-24) The present invention relates to an improved process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula (I). The process comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon solvent in the presence of an initiator and an illuminating agent. The 4-(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a purity of at least 98%. --INVALID-LINK-- WO2012140590A2 - Process for the preparation of vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The present invention relates to a process for the preparation of Vilanterol and to novel intermediates for its synthesis. A novel process for the preparation of compound (A), an intermediate for the synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK-- US9440938B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0 °C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was

purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide**. --INVALID-LINK-- WO2013064977A1 - A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK-- KR101533446B1 - Manufacturing method of novel intermediate of Rebamipide - Google Patents (2014-12-10) The present invention relates to a novel intermediate of rebamipide which is useful as a medicine for treating gastritis and gastric ulcer, and a method for preparing the same. The method for preparing the novel intermediate of rebamipide according to the present invention is a new method that can be usefully used to prepare rebamipide, and has advantages in that the reaction is simple, the yield is high, and high-purity rebamipide can be prepared. --INVALID-LINK-- WO2012066316A1 - Novel n-((1-alkyl-piperidin-4-yl)methyl)-sulfonamides as 5-HT₆ receptor ligands - Google Patents (2011-11-17) To a solution of 4-methylbenzene-1-sulfonyl chloride (10.0 g, 52.46 mmol) in dichloromethane (100 ml), dimethylamine solution (2M in THF, 52.46 ml, 104.92 mmol) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was diluted with water (100 ml) and extracted with ethyl acetate (2 x 100 ml). The combined organic layer was washed with water (100 ml), brine (50 ml) and dried over Na₂SO₄ and concentrated to afford N,N,4-trimethylbenzenesulfonamide (10.1 g, 90%) as a white solid. --INVALID-LINK-- US20130231332A1 - Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2013-03-05) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide**. --INVALID-LINK-- WO2012140590A2 - Process for the preparation of vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The present invention relates to a process for the preparation of Vilanterol and to novel intermediates for its synthesis. A novel process for the preparation of compound (A), an intermediate for the synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK-- US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof -

Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide**. --INVALID-LINK--

US20220153625A1 - Compositions and methods for treating or preventing coronavirus infection - Google Patents (2s,4r)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)-4-hydroxy-n-(4-(7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2h-benzo[b]oxazin-5-yl)-1h-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide (40 mg, 0.05 mmol, 1.00 equiv) was dissolved in MeCN (1.0 mL). **4-(bromomethyl)-n,n-dimethylbenzenesulfonamide** (22 mg, 0.08 mmol, 1.50 equiv) and k2co3 (14 mg, 0.10 mmol, 2.00 equiv) were added. The resulting solution was stirred for 12 h at 60 °C. The reaction mixture was cooled. The solids were filtered out. The filtrate was concentrated under vacuum. The residue was purified by reverse phase flash [water (0.1% fac)/acn]. This resulted in 16.0 mg (33%) of (2s,4r)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)-n-(4-(7-methoxy-2-(4-methoxyphenyl)-5-((4-((dimethylamino)sulfonyl)benzyl)oxy)-3,4-dihydro-2h-benzo[b]oxazin-5-yl)-1h-1,2,3-triazol-1-yl)-4-hydroxypyrrolidine-2-carboxamide as a white solid. --INVALID-LINK--

US20130231332A1 - Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2013-03-05) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide**. --INVALID-LINK--

WO2013064977A1 - A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK--

US9440938B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0

eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide**. --INVALID-LINK-- US20120190847A1 - Process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2012-01-24) The present invention relates to an improved process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula (I). The process comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon solvent in the presence of an initiator and an illuminating agent. The 4-(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a purity of at least 98%. --INVALID-LINK-- KR101533446B1 - Manufacturing method of novel intermediate of Rebamipide - Google Patents (2014-12-10) The present invention relates to a novel intermediate of rebamipide which is useful as a medicine for treating gastritis and gastric ulcer, and a method for preparing the same. The method for preparing the novel intermediate of rebamipide according to the present invention is a new method that can be usefully used to prepare rebamipide, and has advantages in that the reaction is simple, the yield is high, and high-purity rebamipide can be prepared. --INVALID-LINK-- CN101928230A - Method for preparing 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2010-08-27) The invention discloses a method for preparing 4-(bromomethyl)benzenesulfonyl chloride, which is characterized by comprising the following steps: dissolving p-toluenesulfonyl chloride in an organic solvent, adding a brominating agent, dripping an initiator at the reflux temperature of the solvent, and carrying out a reaction for 2-8 hours to obtain 4-(bromomethyl)benzenesulfonyl chloride. The method has the advantages of easily obtained raw materials, simple operation, mild reaction conditions, high product yield, and suitability for industrial production. --INVALID-LINK-- US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20%

ethyl acetate in pet-ether to afford **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide**. --
INVALID-LINK-- Technical Support Center: **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reactions involving **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** and improve yields.

Troubleshooting Guide

Q1: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in reactions with **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide** can stem from several factors. Primarily, the stability of the reagent, the reaction conditions, and the presence of side reactions play a crucial role.

Potential Causes and Solutions:

- **Reagent Quality:** Ensure the **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide** is of high purity. Impurities from its synthesis, such as the starting material p-toluenesulfonyl chloride, can interfere with the desired reaction.
- **Reaction Conditions:**
 - **Temperature:** Many procedures initiate the reaction at 0°C and then allow it to proceed at room temperature.^[1] For less reactive substrates, gentle heating (e.g., 60°C) may be necessary.
 - **Reaction Time:** Reaction times can vary significantly, from one hour to 16 hours.^[1] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time and avoid decomposition.
 - **Solvent:** Anhydrous solvents are often recommended to prevent hydrolysis of the bromomethyl group. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.^[1]

- **Base Selection:** The choice and amount of base are critical. Triethylamine (Et₃N) is a frequently used base. Using an appropriate excess of the base can be crucial for driving the reaction to completion.
- **Side Reactions:** The primary side reaction is the hydrolysis of the bromomethyl group to a hydroxymethyl group. This can be minimized by using anhydrous conditions.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

The most common side product is the hydrolyzed analog, 4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide. Other possibilities include unreacted starting materials or products from reactions with impurities.

To identify the side products, consider the following:

- Run co-spots on your TLC with the starting materials.
- If possible, isolate the side products and characterize them using techniques like NMR or mass spectrometry.

A typical purification method involves silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide**?

While commercial purities can vary, processes have been developed to synthesize 4-(bromomethyl)benzenesulfonyl chloride, a precursor, with a purity of at least 98%. It is advisable to check the certificate of analysis from the supplier.

Q2: How should I store and handle **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide**?

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a stable compound that can be stored at room temperature for extended periods. It is not sensitive to air or moisture, but as a good laboratory practice, it should be stored in a tightly sealed container in a cool, dry place.

Q3: In what solvents is **4-(bromomethyl)-N,N-dimethylbenzenesulfonamide** soluble?

It is soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). It is not soluble in water.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**

Starting Material	Reagent	Base	Solvent	Temperature	Time	Yield	Reference
4-(bromomethyl)benzenesulfonamide chloride	Dimethylamine (2.0 M in THF)	-	THF	0°C to RT	1 h	92%	[1]
4-(bromomethyl)benzenesulfonamide chloride	Dimethylamine hydrochloride	Triethylamine	DCM	0°C to 25°C	12 h	88%	
4-(bromomethyl)benzenesulfonamide chloride	Dimethylamine hydrochloride	Triethylamine	Anhydrous DCM	0°C to RT	16 h	-	

Experimental Protocols

Protocol 1: Synthesis of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**

This protocol is adapted from several high-yield preparations.[1]

Materials:

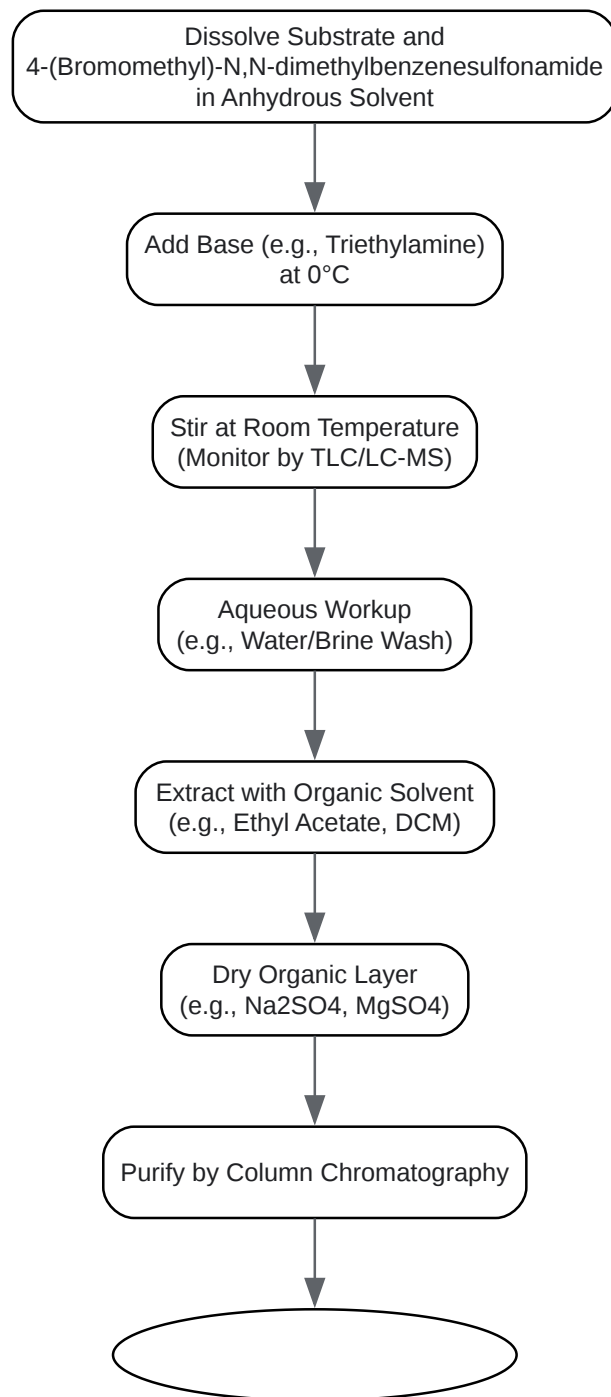
- 4-(bromomethyl)benzenesulfonyl chloride
- Dimethylamine (2.0 M solution in THF)
- Tetrahydrofuran (THF)
- Ethyl acetate
- Water
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄)

Procedure:

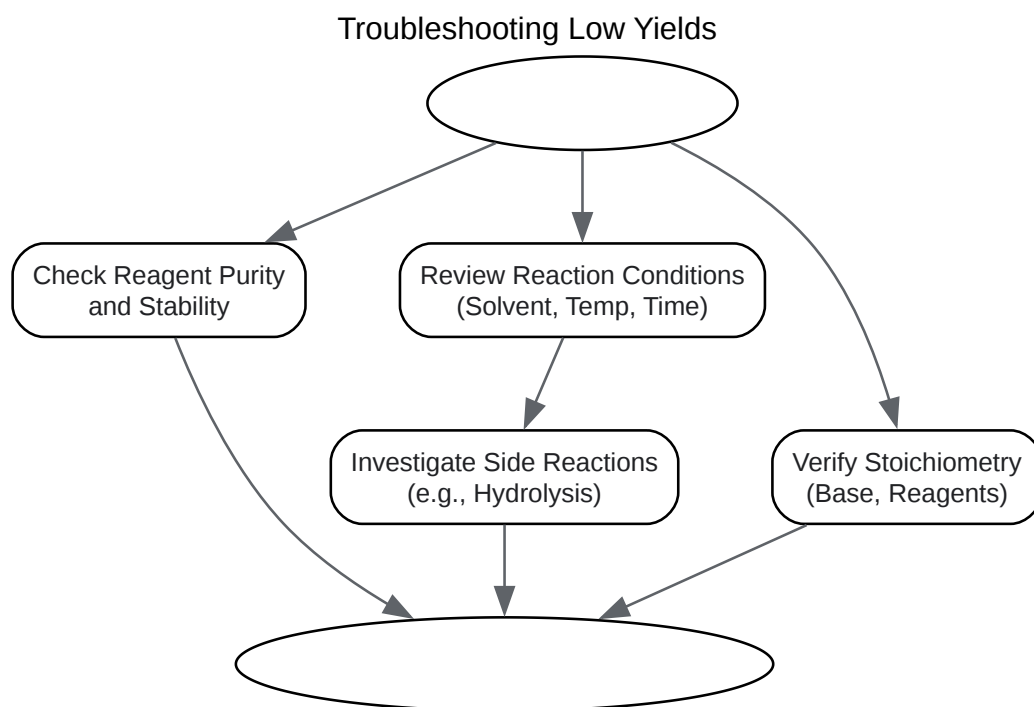
- Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in THF.
- Cool the solution to 0°C in an ice bath.
- Slowly add dimethylamine solution (3.0 eq) to the cooled solution.
- Stir the reaction mixture at room temperature for 1 hour.
- Remove the solvent under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over MgSO₄, filter, and concentrate to obtain the product.

Visualizations

Experimental Workflow for a Typical Reaction

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Caption: A typical experimental workflow for reactions involving **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**.



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Caption: A logical flowchart for troubleshooting low reaction yields.

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References

- 1. BRPI0715160A2 - arylaminoaryl-alkyl-substituted imidazolidine-2,4-diones, process for preparing them, drugs comprising these compounds, and their use - Google Patents

[patents.google.com]

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